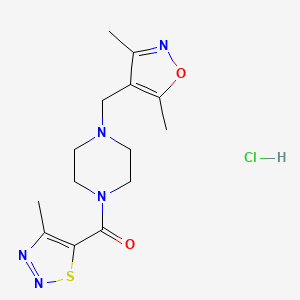![molecular formula C13H15ClO B2560482 1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287289-71-6](/img/structure/B2560482.png)
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry, providing enhanced metabolic stability and improved pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane typically involves the generation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . This process involves photochemical transformations and can be scaled up to produce gram quantities of the desired compound .
Industrial Production Methods
Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve radical exchange processes. For example, the installation of the bicyclo[1.1.1]pentane unit on a xanthate moiety through a radical exchange process has been reported . This method provides a practical approach for large-scale synthesis without the need for additional additives or catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere for phenyl rings, improving drug properties such as permeability and metabolic stability.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Material Science: Its unique structure can be utilized in the design of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.
1-(Hydroxymethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane: A hydroxylated derivative with different reactivity.
1-(Aminomethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane:
Uniqueness
1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane is unique due to its chloromethyl group, which provides a reactive site for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse chemical and biological properties.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-15-11-5-3-2-4-10(11)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMXNSJSBUKBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2560401.png)

![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)


![N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2560406.png)


![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B2560412.png)
![3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2560413.png)


